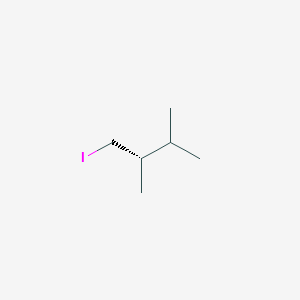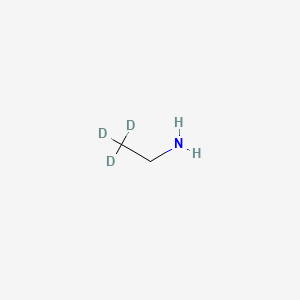
trans-Dihydrophthalic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
trans-Dihydrophthalic Acid can be synthesized through several methods. One common synthetic route involves the reduction of phthalic acid using sodium amalgam in the presence of acetic acid. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization . The detailed procedure is as follows:
- A solution of phthalic acid and sodium acetate in water is cooled in an ice bath.
- Sodium amalgam is added in portions, along with acetic acid, over a period of 4-5 hours.
- The solution is decanted and filtered, and the filtrate is treated with sulfuric acid to induce crystallization of this compound.
- The product is collected by filtration, washed, and dried .
化学反応の分析
trans-Dihydrophthalic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid or other derivatives.
Reduction: The compound can be reduced to form dihydrophthalic acid derivatives.
Substitution: It can undergo substitution reactions with various reagents to form different functionalized derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium amalgam. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
trans-Dihydrophthalic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of resins, coatings, and other industrial materials.
作用機序
The mechanism of action of trans-Dihydrophthalic Acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
trans-Dihydrophthalic Acid can be compared with other similar compounds, such as phthalic acid, isophthalic acid, and terephthalic acid. These compounds share a similar core structure but differ in the position of the carboxyl groups on the benzene ring. This compound is unique due to its trans configuration and the presence of a cyclohexadiene ring, which imparts distinct chemical properties and reactivity .
Similar compounds include:
- Phthalic acid
- Isophthalic acid
- Terephthalic acid
Each of these compounds has its own set of applications and properties, making them valuable in different contexts.
特性
分子式 |
C8H8O4 |
|---|---|
分子量 |
168.15 g/mol |
IUPAC名 |
(1R,2R)-cyclohexa-3,5-diene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C8H8O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-6H,(H,9,10)(H,11,12)/t5-,6-/m1/s1 |
InChIキー |
OYUWHGGWLCJJNP-PHDIDXHHSA-N |
異性体SMILES |
C1=C[C@H]([C@@H](C=C1)C(=O)O)C(=O)O |
正規SMILES |
C1=CC(C(C=C1)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-[(Z)-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B15289387.png)



![trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate](/img/structure/B15289414.png)
![1-[(E)-but-1-enyl]-3-fluorobenzene](/img/structure/B15289417.png)
![[(2R,3S,4R)-3,4-diacetyloxy-5-oxo-2-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypentyl] acetate](/img/structure/B15289421.png)



